4-Fluoropipéridine

Vue d'ensemble

Description

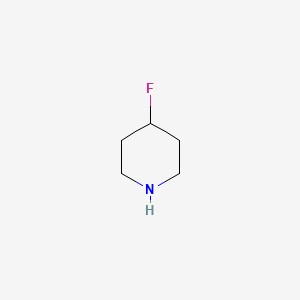

4-Fluoropiperidine is an organic compound with the molecular formula C5H10FN. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.

Applications De Recherche Scientifique

4-Fluoropiperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

Target of Action

4-Fluoropiperidine is a small molecule that is experimentally used in drug discovery It is known that fluorinated compounds often target proteins involved in various cellular processes .

Mode of Action

Fluorinated compounds are known to interact with their targets through various mechanisms, such as charge-dipole interactions and hyperconjugation . These interactions can lead to changes in the conformational behavior of the targets, potentially affecting their function .

Biochemical Pathways

Fluorinated compounds are known to influence various cellular pathways due to their unique properties .

Pharmacokinetics

The introduction of fluorine atoms into molecules is a common strategy to improve their pharmacokinetic and physicochemical properties . For example, the high C-F bond energy can increase metabolic stability, and the electronic effects of fluorine can allow for modification of critical properties such as the pKa .

Result of Action

The introduction of fluorine into molecules can lead to more rigid structures, which enable the stabilization of well-defined conformations . This could potentially affect the function of the target proteins and result in various cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoropiperidine. For instance, solvent polarity can play a major role in the conformational behavior of fluorinated compounds . .

Analyse Biochimique

Biochemical Properties

The high C-F bond energy increases metabolic stability . The electronic effects of fluorine allow for modification of critical properties such as the pKa .

Cellular Effects

Fluorinated compounds are known to have unique properties that can influence cell function .

Molecular Mechanism

It is known that the conformational behavior of fluorinated compounds can be attributed to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion .

Temporal Effects in Laboratory Settings

The high C-F bond energy of fluorinated compounds is known to increase metabolic stability .

Metabolic Pathways

The high C-F bond energy of fluorinated compounds is known to increase metabolic stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out at low temperatures, typically between -78°C and -40°C, to ensure selectivity and yield .

Industrial Production Methods: Industrial production of 4-Fluoropiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purification of the product is typically achieved through distillation or chromatography to obtain high-purity 4-Fluoropiperidine .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoropiperidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of 4-Fluoropiperidine can lead to the formation of piperidine or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

Substitution: Formation of various substituted piperidines.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of piperidine or other reduced products.

Comparaison Avec Des Composés Similaires

4-Fluoropyridine: A fluorinated derivative of pyridine with similar electronic properties.

4-Fluorobenzylpiperidine: A benzyl-substituted fluorinated piperidine with distinct pharmacological properties.

3-Fluoropiperidine: A positional isomer with the fluorine atom at the third position.

Uniqueness: 4-Fluoropiperidine is unique due to its specific substitution pattern, which imparts distinct conformational and electronic properties. The axial orientation of the fluorine atom in 4-Fluoropiperidine can lead to more rigid structures, enhancing its stability and binding interactions in biological systems .

Propriétés

IUPAC Name |

4-fluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLLOOKBLTTXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999438 | |

| Record name | 4-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78197-27-0 | |

| Record name | 4-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 4-fluoropiperidine derivatives interesting for pharmaceutical research?

A1: 4-Fluoropiperidines are considered privileged scaffolds in medicinal chemistry because the introduction of fluorine can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and bioavailability. This makes them attractive building blocks for drug discovery, particularly for central nervous system (CNS) disorders. []

Q2: How can 4-fluoropiperidines be synthesized?

A2: Several synthetic routes have been explored for the preparation of 4-fluoropiperidines:

- Regioselective bromofluorination: This approach involves treating N-protected 4-methylenepiperidine with a fluorinating agent like Et3N.3HF and NBS to introduce fluorine at the desired position. []

- Fluoro-Prins Cyclization: This method utilizes a combination of DMPU/HF for diastereoselective synthesis of substituted 4-fluoropiperidines. This approach has shown improved yields and diastereoselectivity compared to other reagents like pyridine/HF. []

- Cyclization/Fluorination in Superacid: N,N-diallylic amines and amides can be rapidly converted to fluorinated piperidines through a cyclization reaction followed by fluorination using a superacid like HF-SbF5. []

Q3: Are there specific examples where 4-fluoropiperidine has been incorporated into biologically active molecules?

A3: Yes, researchers have successfully designed and synthesized novel molecules incorporating 4-fluoropiperidine, demonstrating its potential in drug discovery:

- T-type Ca2+ channel antagonist: Starting with a known antagonist structure, modifications led to the development of a potent and selective T-type calcium channel antagonist containing a 4-fluoropiperidine moiety. This compound displayed efficacy in in vivo CNS models without significant cardiovascular side effects. []

- 5-HT1D receptor ligands: Fluorination of existing 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles, leading to 4-fluoropiperidine and 3-fluoro-4-aminopiperidine derivatives, resulted in compounds retaining high affinity and selectivity for the 5-HT1D receptor. Notably, the incorporation of fluorine positively impacted the pharmacokinetic profiles, specifically oral absorption, by reducing the compounds' pKa and thus their basicity. []

Q4: What are the potential risks associated with the use of 4-fluoropiperidine derivatives as therapeutic agents?

A4: While 4-fluoropiperidines offer promising properties for drug development, potential concerns need to be addressed:

- Reactive Iminium Ion Formation: The metabolic activation of cyclic tertiary amines, including 4-fluoropiperidines, by cytochrome P450 enzymes can generate reactive iminium ion intermediates. These intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity. []

- Structure-Toxicity Relationship: Understanding the relationship between the structure of 4-fluoropiperidine derivatives and their potential to form reactive iminium ions is crucial. Researchers need to carefully consider structural modifications to minimize the risk of bioactivation and potential toxicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.